Isoamylurea
Overview
Description
Isoamylurea is an organic compound that belongs to the class of ureas. It is characterized by the presence of an isoamyl group attached to the nitrogen atom of the urea moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoamylurea can be synthesized through several methods. One common approach involves the reaction of isoamylamine with phosgene, followed by the addition of ammonia. The reaction conditions typically require a controlled environment to ensure the safe handling of phosgene, which is a toxic and hazardous reagent.
Another method involves the reaction of isoamyl isocyanate with water, which leads to the formation of this compound. This reaction is generally carried out under mild conditions and is considered safer compared to the phosgene route.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Isoamylurea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert this compound into primary amines.
Substitution: this compound can participate in substitution reactions, where the isoamyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield isoamylamide, while reduction can produce isoamylamine.
Scientific Research Applications
Isoamylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound-based compounds in treating various diseases.
Industry: this compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of isoamylurea involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the structure of the this compound derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Isoamylamine: A precursor to isoamylurea, known for its use in organic synthesis.
Isoamyl isocyanate: Another related compound used in the synthesis of this compound.
Urea: The parent compound of this compound, widely used in fertilizers and industrial applications.
Uniqueness
This compound stands out due to its unique combination of the isoamyl group and the urea moiety. This structure imparts specific chemical and biological properties that make it valuable in various applications. Compared to similar compounds, this compound offers distinct advantages in terms of reactivity and potential biological activity.
Properties
IUPAC Name |
3-methylbutylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(2)3-4-8-6(7)9/h5H,3-4H2,1-2H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRPMCWEGQFYFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211884 | |
Record name | Urea, isopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628-49-9 | |
Record name | N-(3-Methylbutyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, isopentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, isopentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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